3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one
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Overview
Description
3-Acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one is a quinoline derivative with a complex molecular structure Quinolines are heterocyclic aromatic organic compounds, and this particular compound features an acetyl group, a chlorine atom, and a 4-methylphenyl group attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps may include:
Formation of the quinoline core through a condensation reaction.
Introduction of the acetyl group via acetylation.
Chlorination to introduce the chlorine atom at the 6-position.
Introduction of the 4-methylphenyl group through a substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution reactions may use various electrophiles or nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include various derivatives of the quinoline core, with different functional groups or substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Further research is needed to fully understand its medicinal potential.
Industry: In industry, this compound can be used in the development of new materials, dyes, and pigments. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Acetyl-4-(4-methylphenyl)quinolin-2(1H)-one
6-Chloro-4-(4-methylphenyl)quinolin-2(1H)-one
3-Acetyl-6-chloroquinolin-2(1H)-one
Uniqueness: 3-Acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one is unique due to the combination of its acetyl, chlorine, and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
3-acetyl-6-chloro-4-(4-methylphenyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-14-9-13(19)7-8-15(14)20-18(22)16(17)11(2)21/h3-9H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIZWKNKSFAFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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